Duo-cotecxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

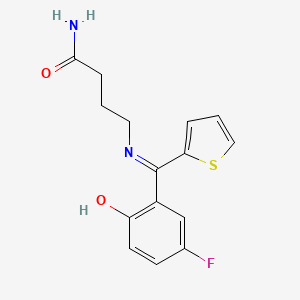

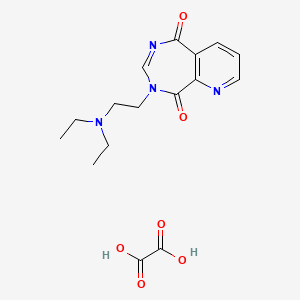

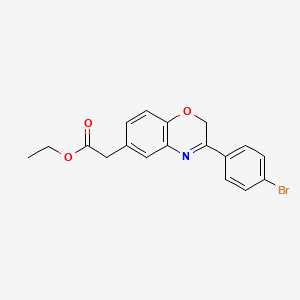

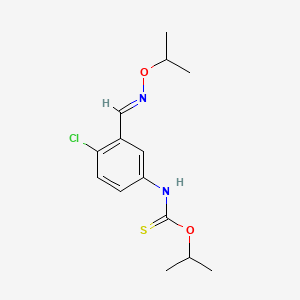

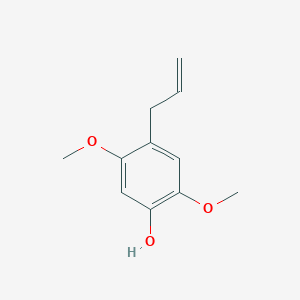

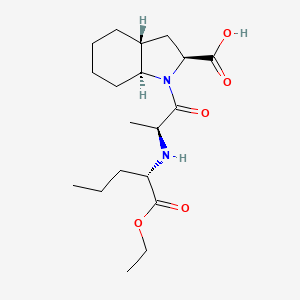

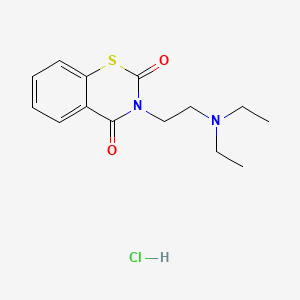

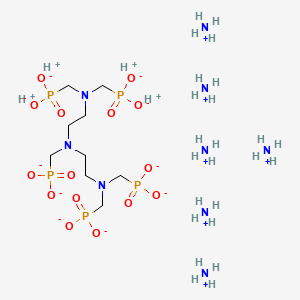

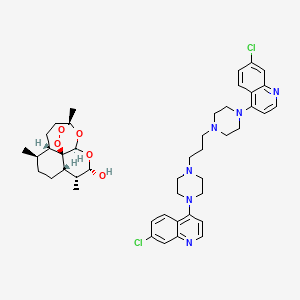

Dihydroartemisinin is synthesized from artemisinin, which is extracted from the plant Artemisia annua. The process involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride in the presence of a solvent like ethanol . Piperaquine is synthesized through a multi-step process that involves the reaction of 4,7-dichloroquinoline with piperazine .

Industrial Production Methods

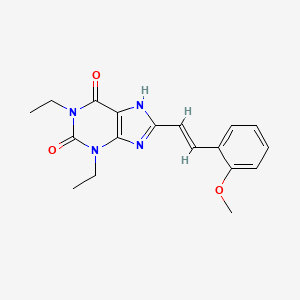

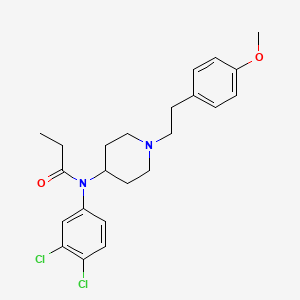

Industrial production of Duo-cotecxin involves the combination of dihydroartemisinin and piperaquine in specific ratios to form a fixed-dose combination. The active ingredients are mixed with excipients and compressed into tablets or formulated into oral suspensions .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Dihydroartemisinin can undergo oxidation to form artemisinin.

Reduction: Artemisinin is reduced to dihydroartemisinin.

Substitution: Piperaquine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride is commonly used for the reduction of artemisinin to dihydroartemisinin.

Substitution: Piperazine is used in the synthesis of piperaquine.

Major Products

Oxidation: Artemisinin is the major product formed from the oxidation of dihydroartemisinin.

Reduction: Dihydroartemisinin is the major product formed from the reduction of artemisinin.

Substitution: Piperaquine is the major product formed from the substitution reactions involving 4,7-dichloroquinoline and piperazine.

Scientific Research Applications

Duo-cotecxin has been extensively studied for its efficacy in treating malaria. It has shown high efficacy in both in vitro and in vivo studies against Plasmodium falciparum . Additionally, it is used in clinical trials to evaluate its effectiveness in preventing malaria in pregnant women and children . The combination of dihydroartemisinin and piperaquine is also being explored for its potential use in other parasitic infections .

Mechanism of Action

Dihydroartemisinin primarily interferes with the membrane structures of trophozoites, leading to cytoplasmic vacuolization and autophagocytosis . Piperaquine interferes with the physiological function of the food vacuole membrane of the parasites, leading to their autophagocytosis . The combination of these two mechanisms results in a synergistic effect, making Duo-cotecxin highly effective against malaria .

Comparison with Similar Compounds

Similar Compounds

Chloroquine: An older antimalarial drug that has seen reduced efficacy due to widespread resistance.

Amodiaquine: Another 4-aminoquinoline compound used in combination therapies.

Artesunate: A derivative of artemisinin, similar to dihydroartemisinin, used in combination therapies.

Uniqueness

Duo-cotecxin’s uniqueness lies in its combination of dihydroartemisinin and piperaquine, which provides a dual mechanism of action that enhances its efficacy against resistant strains of Plasmodium falciparum . Unlike chloroquine and amodiaquine, which have seen reduced efficacy due to resistance, this compound remains effective in many regions where resistance to other antimalarials is prevalent .

Properties

CAS No. |

850407-45-3 |

|---|---|

Molecular Formula |

C44H56Cl2N6O5 |

Molecular Weight |

819.9 g/mol |

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1 |

InChI Key |

VHBABGAFHUKREU-ICKLFXEKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.